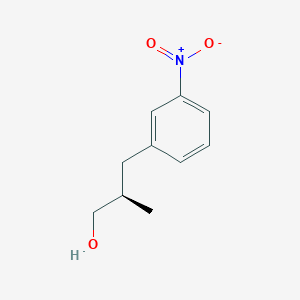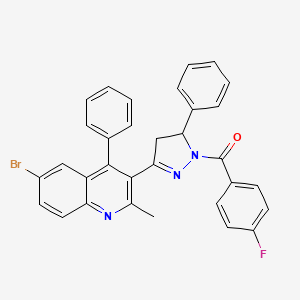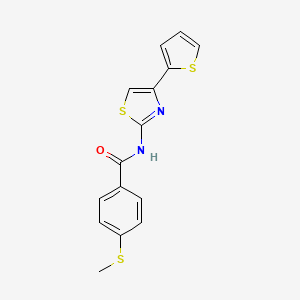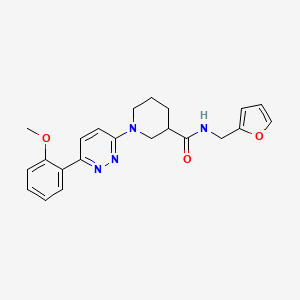
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the enantiomeric purity of the product. The process may include steps like chiral resolution or asymmetric synthesis to obtain the desired (2R)-enantiomer .
化学反应分析
Types of Reactions: (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-one, (2R)-2-Methyl-3-(3-nitrophenyl)propanoic acid.
Reduction: (2R)-2-Methyl-3-(3-aminophenyl)propan-1-ol.
Substitution: (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-chloride.
科学研究应用
Chemistry: In organic synthesis, (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of chiral intermediates and as a starting material for various synthetic pathways .
Biology and Medicine: This compound is studied for its potential pharmacological properties. It is an intermediate in the synthesis of tapentadol, a centrally acting analgesic used for pain management .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and other fine chemicals .
作用机制
The mechanism of action of (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is primarily related to its role as an intermediate in the synthesis of tapentadol. Tapentadol acts as an agonist of μ-opioid receptors and inhibits the reuptake of norepinephrine, providing analgesic effects. The molecular targets and pathways involved include the μ-opioid receptor and the norepinephrine transporter .
相似化合物的比较
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol: The enantiomer of the compound, which may have different pharmacological properties.
(2R)-2-Methyl-3-(4-nitrophenyl)propan-1-ol: A structural isomer with the nitro group in a different position on the phenyl ring.
(2R)-2-Methyl-3-(3-aminophenyl)propan-1-ol: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: (2R)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical synthesis .
属性
IUPAC Name |
(2R)-2-methyl-3-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHQNFEEFJIKG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)

![6-(2-Fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2959201.png)
![2-[(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2959202.png)


![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)

